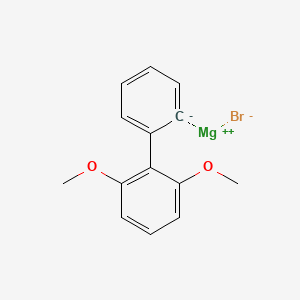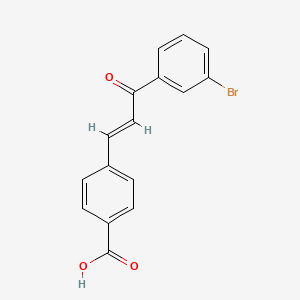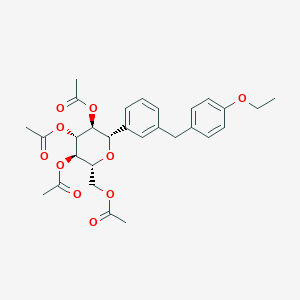
Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate is an organic compound with the molecular formula C15H20N2O3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants . The general reaction scheme is as follows:
- Dissolve tert-butyl carbamate in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add the substituted benzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products Formed
Hydrolysis: Cyclopropylamine and carbon dioxide.
Oxidation: Phenolic derivatives.
Substitution: Nitro, sulfo, or halo derivatives of the phenyl ring.
Applications De Recherche Scientifique
Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or modulating receptor activities. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their catalytic activity. Additionally, the phenyl ring can interact with hydrophobic pockets in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
- Tert-butyl (3-(hydroxymethyl)phenyl)carbamate
- Tert-butyl (4-(4-(cyclopropylcarbamoyl)phenyl)piperidine-1-carboxylate)
Uniqueness
Tert-butyl (3-(cyclopropylcarbamoyl)phenyl)carbamate is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities .
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
tert-butyl N-[3-(cyclopropylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-12-6-4-5-10(9-12)13(18)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3,(H,16,18)(H,17,19) |
Clé InChI |
STVDWKDDKUQEQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)
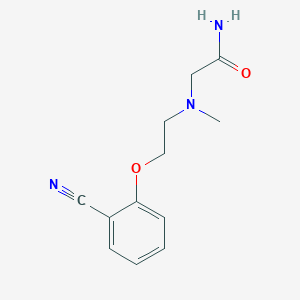

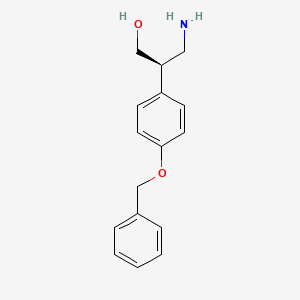

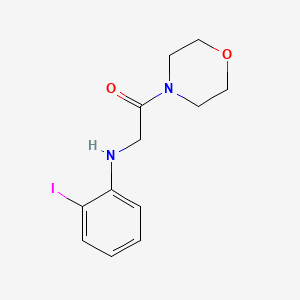
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)


